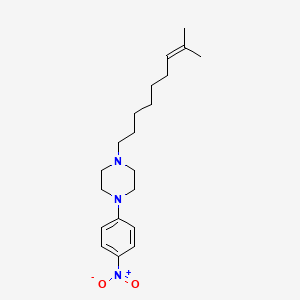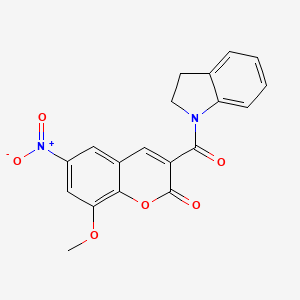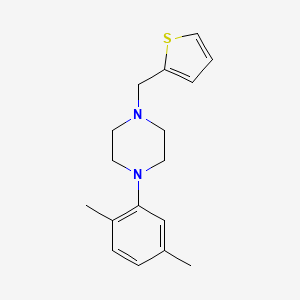
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, also known as MN-23, is a synthetic compound that belongs to the class of piperazine derivatives. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor. The activation of this receptor leads to a decrease in the production of cyclic AMP, which results in the inhibition of neurotransmitter release. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. The compound has been shown to increase serotonin levels in the brain, which is associated with a decrease in anxiety and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to decrease the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is its low water solubility, which can make it difficult to administer in certain studies.
Direcciones Futuras
There are several future directions for the study of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine, including its potential as a therapeutic agent for neurological disorders and its use in the development of new anti-inflammatory drugs. The compound could also be studied for its potential as a tool for studying the role of the 5-HT1A receptor in other physiological processes. Additionally, the development of new synthesis methods for 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine could lead to improvements in its purity and water solubility, which could expand its potential applications in scientific research.
Conclusion:
In conclusion, 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been shown to have a high affinity for the 5-HT1A receptor and has several biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. While there are limitations to the use of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments, the compound has several potential future directions for the study of neurological disorders and the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine involves several steps, including the reaction of 4-nitrobenzaldehyde with 8-methyl-7-nonen-1-amine to form 4-(8-methyl-7-nonen-1-yl)-4-nitrobenzaldehyde. This intermediate is then reacted with piperazine to form 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has been used in several scientific studies, including its potential as a therapeutic agent for neurological disorders. The compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(8-methyl-7-nonen-1-yl)-4-(4-nitrophenyl)piperazine has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(8-methylnon-7-enyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-18(2)8-6-4-3-5-7-13-21-14-16-22(17-15-21)19-9-11-20(12-10-19)23(24)25/h8-12H,3-7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOHQPYKOZVJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methylnon-7-enyl)-4-(4-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)

![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)


![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)